![molecular formula C13H15N5O B14589405 N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-10-9](/img/structure/B14589405.png)
N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyridine ring and a pyrimidine ring, both of which are heterocyclic aromatic compounds containing nitrogen atoms. The unique structure of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction is then carried out with trimethylsilyl cyanide (TMSCN) to generate another intermediate, which is finally reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors in industrial production include the selection of appropriate solvents, catalysts, and reaction conditions to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like TMSCN and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted urea compounds
科学的研究の応用
作用機序
The mechanism of action of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, altering its replication and transcription processes. This binding can inhibit the growth of tumor cells and exert cytotoxic effects. Additionally, the compound’s ability to interfere with angiogenesis makes it a potential anticancer agent .
類似化合物との比較
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar pyridine-pyrimidine structure and has shown significant anti-angiogenic and DNA cleavage activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds are used as ligands in coordination chemistry and have various biological activities.
Uniqueness
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings
特性
CAS番号 |
61310-10-9 |
|---|---|
分子式 |
C13H15N5O |
分子量 |
257.29 g/mol |
IUPAC名 |
1-propyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H15N5O/c1-2-6-16-13(19)18-11-5-9-15-12(17-11)10-3-7-14-8-4-10/h3-5,7-9H,2,6H2,1H3,(H2,15,16,17,18,19) |
InChIキー |
NTJSLEPDQIGERJ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


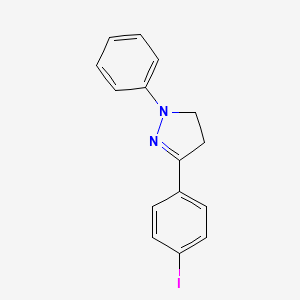
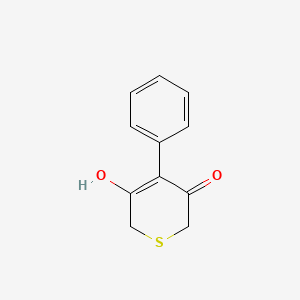
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
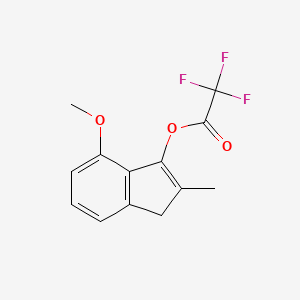
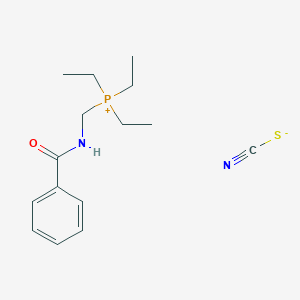
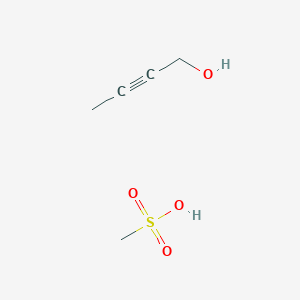
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
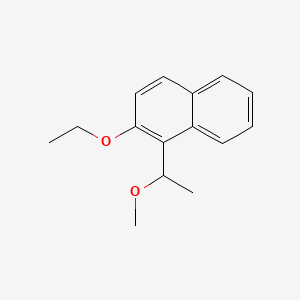

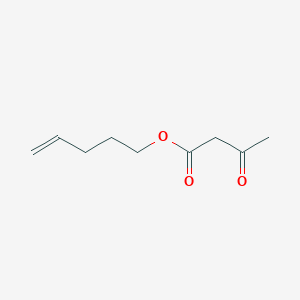
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
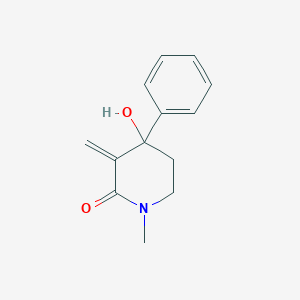
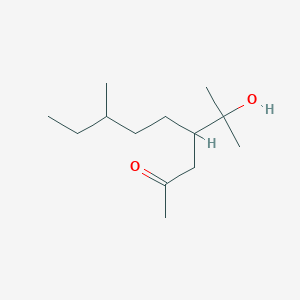
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
